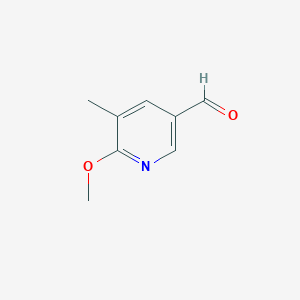

6-Methoxy-5-methylnicotinaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-methoxy-5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-7(5-10)4-9-8(6)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUENRKYQSYDJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123506-67-2 | |

| Record name | 6-methoxy-5-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-5-methylnicotinaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Methoxy-5-methylnicotinaldehyde. As a substituted pyridine derivative, this compound represents a valuable scaffold for the development of novel therapeutic agents and functional organic materials. This document synthesizes available data, proposes robust synthetic methodologies, and explores the chemical reactivity of this molecule to offer a foundational resource for researchers in organic synthesis and medicinal chemistry. While direct experimental data for this specific molecule is limited, this guide leverages established chemical principles and data from closely related analogs to provide a thorough and scientifically grounded perspective.

Introduction and Molecular Overview

6-Methoxy-5-methylnicotinaldehyde is a substituted aromatic aldehyde built upon a pyridine core. The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The specific substitution pattern of 6-Methoxy-5-methylnicotinaldehyde, featuring an electron-donating methoxy group, a methyl group, and an electron-withdrawing aldehyde function, creates a unique electronic and steric profile that can be exploited for further chemical transformations. The aldehyde group, in particular, serves as a versatile handle for a wide array of chemical reactions, making this compound a promising intermediate for the synthesis of more complex molecules.[2][3] This guide will delve into the core chemical characteristics of this compound, offering insights into its behavior and potential.

Physicochemical and Spectroscopic Properties

Precise experimental data for 6-Methoxy-5-methylnicotinaldehyde is not widely available in the literature. However, we can infer its properties from the well-characterized analog, 6-Methoxynicotinaldehyde, and general principles of physical organic chemistry. The addition of a methyl group at the 5-position is expected to slightly increase the molecular weight, boiling point, and melting point, and subtly shift the spectroscopic signals.

Physicochemical Properties

| Property | 6-Methoxy-5-methylnicotinaldehyde (Predicted) | 6-Methoxynicotinaldehyde (Experimental) |

| Molecular Formula | C₈H₉NO₂ | C₇H₇NO₂[4] |

| Molecular Weight | 151.16 g/mol | 137.14 g/mol [4] |

| Appearance | Off-white to light yellow crystalline powder | Off-white to light yellow crystalline powder[4] |

| Melting Point | Expected to be slightly higher than 51-54 °C | 51-54 °C[4] |

| Boiling Point | Expected to be slightly higher than 65-70 °C at 12 Torr | 65-70 °C at 12 Torr[4] |

| Solubility | Insoluble in water; soluble in common organic solvents | Insoluble in water[4] |

| pKa (Predicted) | ~1.60 | 1.60 ± 0.10[4] |

Spectroscopic Characterization (Predicted)

The following table outlines the expected spectroscopic data for 6-Methoxy-5-methylnicotinaldehyde, based on the known spectra of related compounds.

| Technique | Expected Features |

| ¹H NMR | δ (ppm): ~10.0 (s, 1H, CHO), ~8.5 (s, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~4.0 (s, 3H, OCH₃), ~2.3 (s, 3H, CH₃) |

| ¹³C NMR | δ (ppm): ~192 (CHO), ~165 (C-O), ~150 (Ar-C), ~140 (Ar-C), ~125 (Ar-C), ~110 (Ar-C), ~55 (OCH₃), ~15 (CH₃) |

| IR (cm⁻¹) | ~2950-2850 (C-H stretch), ~1700 (C=O aldehyde stretch), ~1600, 1480 (C=C, C=N aromatic stretch), ~1250 (C-O stretch) |

| Mass Spec (m/z) | [M]+: 151.06 |

Synthesis and Purification

There are two primary retrosynthetic approaches for the synthesis of 6-Methoxy-5-methylnicotinaldehyde, both of which are well-established for the preparation of substituted pyridine aldehydes. The choice of method will depend on the availability of starting materials, scalability, and the specific requirements of the research.

Synthetic Pathways

Caption: Proposed synthetic routes to 6-Methoxy-5-methylnicotinaldehyde.

Detailed Experimental Protocols

Method 1: Oxidation of (6-Methoxy-5-methylpyridin-3-yl)methanol

This method is generally preferred for its milder reaction conditions and scalability.

-

Step 1: Dissolution. Dissolve (6-methoxy-5-methylpyridin-3-yl)methanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).

-

Step 2: Addition of Oxidizing Agent. To the stirred solution at room temperature, add a suitable oxidizing agent such as Pyridinium Chlorochromate (PCC) (1.5 equivalents) or Dess-Martin Periodinane (DMP) (1.2 equivalents) in one portion.

-

Step 3: Reaction Monitoring. Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Step 4: Work-up. Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (if using DMP) or by filtering through a pad of silica gel or celite (if using PCC).

-

Step 5: Extraction and Purification. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Method 2: Formylation of 5-Bromo-2-methoxy-3-methylpyridine via Lithiation

This method is effective but requires cryogenic conditions and the handling of pyrophoric reagents.

-

Step 1: Setup. To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 5-bromo-2-methoxy-3-methylpyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Step 2: Cooling and Lithiation. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

-

Step 3: Formylation. Add anhydrous N,N-dimethylformamide (DMF) (2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir for an additional hour at this temperature.

-

Step 4: Quenching and Work-up. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Step 5: Extraction and Purification. Extract the product with ethyl acetate. The combined organic layers should be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. Purify the residue by flash column chromatography.

Chemical Reactivity and Potential Applications

The chemical reactivity of 6-Methoxy-5-methylnicotinaldehyde is dominated by the aldehyde functional group and the pyridine ring system.

Caption: Key reactive sites of 6-Methoxy-5-methylnicotinaldehyde.

Reactivity of the Aldehyde Group

-

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.

-

Oxidation: It can be readily oxidized to the corresponding carboxylic acid, 6-methoxy-5-methylnicotinic acid, using standard oxidizing agents like potassium permanganate or Jones reagent. This acid derivative is also a valuable building block.[5]

-

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) to yield the corresponding amines.

-

Condensation Reactions: It can participate in condensation reactions with active methylene compounds, such as malonates and nitroalkanes, to form new carbon-carbon bonds.

Reactivity of the Pyridine Ring

The pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution than benzene. However, the presence of the electron-donating methoxy and methyl groups can activate the ring to some extent. The nitrogen atom in the pyridine ring can be protonated or alkylated.

Potential Applications in Drug Discovery

The substituted pyridine scaffold is a key component in a vast number of approved drugs.[1] Derivatives of nicotinic acid and its analogs have shown a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[6][7][8] 6-Methoxy-5-methylnicotinaldehyde can serve as a crucial intermediate in the synthesis of novel compounds for screening against various biological targets. Its structural features suggest potential for the development of modulators for nicotinic acetylcholine receptors or other neurological targets.[5] The ability to readily derivatize the aldehyde group allows for the creation of libraries of compounds for high-throughput screening.

Safety and Handling

While specific toxicity data for 6-Methoxy-5-methylnicotinaldehyde is not available, the safety profile of the closely related 6-Methoxynicotinaldehyde provides a strong basis for handling procedures.

-

GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[9] Wear protective gloves/protective clothing/eye protection/face protection (P280).[9]

-

Handling: Should be handled in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[4]

Conclusion

6-Methoxy-5-methylnicotinaldehyde is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be established through the analysis of its structural analogs. The synthetic routes outlined in this guide offer reliable methods for its preparation, and its rich chemical reactivity provides a foundation for the development of novel molecules with potential therapeutic applications. This guide serves as a valuable resource for researchers looking to explore the chemistry and applications of this promising building block.

References

-

PubChem. (n.d.). 6-Methoxypyridine-3-carbaldehyde. Retrieved from [Link]

-

Ghaffarian, R., & Kwon, Y. (2011). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC. Retrieved from [Link]

- Carroll, F. I., et al. (2011). Synthesis and biological activity of 2-carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes. Journal of medicinal chemistry, 54(19), 6774–6789.

- Saeed, A., et al. (2021).

- Li, Y., et al. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-5-(m-tolyl)nicotinaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

- Al-Ostoot, F. H., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 107, 104555.

-

MySkinRecipes. (n.d.). 2-Methoxy-5-methylnicotinic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-methoxy-2-methylpyridine. Retrieved from [Link]

- Wang, B., et al. (2015). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Molecules, 20(9), 15935–15948.

- Deb, R., et al. (2019). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 43(3), 1361-1373.

- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.

- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.

-

Chempanda. (n.d.). Pyridines deep dive: Properties, structure, synthesis and sources | Blog. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 6-Methoxy-4-methylnicotinaldehyde. Retrieved from [Link]

- Unknown. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.

- Kim, J. H., et al. (2004). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Journal of heterocyclic chemistry, 41(3), 365–369.

- Al-Suwaidan, I. A., et al. (2021). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 26(23), 7249.

- Pan, M. L., Luo, Y. H., & Mao, S. L. (2011). 6-Methylnicotinic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 9), o2275.

- Sahu, J. K., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC medicinal chemistry, 13(5), 524–548.

-

MySkinRecipes. (n.d.). 3-Methoxy-5-methylpicolinaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of the pyridines. Standard conditions: (i) pyridine (0.2 mmol),.... Retrieved from [Link]

-

ChemSrc. (n.d.). 5-hydroxy-4-methoxycarbonyl-6-methylpyridine-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6-Methoxy-4-methylnicotinaldehyde [myskinrecipes.com]

- 4. 65873-72-5 CAS MSDS (6-Methoxynicotinaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-Methoxy-5-methylnicotinic acid [myskinrecipes.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides | MDPI [mdpi.com]

- 9. 6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl Chloride

Senior Application Scientist Note: This guide provides a comprehensive technical overview of the characterization of 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl chloride. It is important to note that while the request specified CAS number 123506-65-0, the vast majority of in-depth scientific literature and databases associate the chemical identity, synthesis, and characterization data with CAS number 59703-00-3 . Several chemical suppliers list CAS 123506-65-0 as 6-Methoxy-5-methyl-2-pyridinecarboxaldehyde.[1][2][3][4][5] This guide will focus on 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl chloride, a critical intermediate in pharmaceutical synthesis, and will reference its more widely accepted CAS number (59703-00-3) for accuracy and clarity.

Introduction

4-Ethyl-2,3-dioxo-1-piperazinecarbonyl chloride, commonly abbreviated as EDPC, is a highly reactive acyl chloride derivative of ethylpiperazine-2,3-dione. Its significance in the pharmaceutical industry is primarily as a key intermediate in the synthesis of broad-spectrum β-lactam antibiotics, including piperacillin and cefoperazone.[6][7] The purity and precise characterization of EDPC are paramount as they directly impact the yield and quality of the final active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of the essential physicochemical properties and a multi-faceted analytical approach to ensure the identity, purity, and stability of this vital synthetic building block.

Physicochemical Properties and Identification

A foundational aspect of characterization is the documentation of the compound's fundamental chemical and physical properties. This data is crucial for handling, storage, and downstream reaction setup.

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₂O₃ | [8][9][10] |

| Molecular Weight | 204.61 g/mol | [7][8][9][10] |

| Appearance | White to off-white crystalline powder | [7][11][12][13] |

| Melting Point | 94-100 °C | [7][12][13][14] |

| Boiling Point | 292.9 °C (Predicted) | [12][13][14] |

| Solubility | Decomposes in water. Soluble in dichloromethane, chloroform, and acetonitrile. | [7][12][13][14] |

| Stability | Moisture-sensitive and thermally sensitive.[7][14] | |

| IUPAC Name | 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride | [8] |

| Synonyms | EDPC, 1-Chlorocarbonyl-4-ethylpiperazine-2,3-dione, Cefoperazone Impurity 10 | [8][12] |

Synthesis and Reaction Mechanism

The synthesis of EDPC is typically achieved through the formyl chlorination of 4-ethyl-2,3-dioxopiperazine.[6][11] Understanding the synthesis is critical for predicting potential impurities and byproducts. A common laboratory- and industrial-scale method utilizes di-(trichloromethyl) carbonate (triphosgene) as the chlorinating agent.[6][9]

The reaction mechanism involves the activation of the piperazinedione nitrogen, followed by nucleophilic attack on the phosgene equivalent. Triethylamine acts as an acid scavenger and catalyst.[6]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl chloride.

Experimental Protocol: Synthesis of EDPC

This protocol is a synthesized representation of methods described in the literature.[6][9]

-

Preparation: In a three-necked flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 14.2 g (0.10 mol) of N-ethyl-2,3-dioxopiperazine in 200 mL of dichloromethane.[9]

-

Cooling and Addition: Cool the solution to -25 to -20 °C.[9]

-

Reagent Addition: Sequentially add triethylamine (as an acid scavenger and catalyst) and then, in batches, 11.9 g (0.04 mol) of triphosgene, maintaining the temperature between -25 and -20 °C.[9]

-

Reaction: Maintain the reaction at this temperature for 30-60 minutes.[9]

-

Work-up: Upon completion, filter the reaction mixture to remove any solids. The filtrate is then concentrated under reduced pressure.[9]

-

Crystallization: Add 100 mL of n-hexane to the concentrated residue to induce crystallization.[9]

-

Isolation: Filter the resulting solid, wash with a small amount of cold n-hexane, and dry under vacuum to yield the final product.[9]

Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of EDPC.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons and their connectivity. Expected signals would correspond to the ethyl group (a triplet and a quartet) and the piperazine ring protons.

-

¹³C NMR: Confirms the carbon skeleton, including the characteristic carbonyl carbons of the dioxo and acyl chloride moieties. A ¹³C NMR spectrum is available in the PubChem database.[8]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. The spectrum of EDPC is expected to show strong absorption bands characteristic of:

-

C=O stretch (acyl chloride): Typically in the range of 1770-1815 cm⁻¹.

-

C=O stretch (amide/dione): Two distinct bands are expected for the symmetric and asymmetric stretches, typically around 1680-1750 cm⁻¹.

-

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition. The computed exact mass is 204.0301698 Da.[8]

Chromatographic Purity Assessment

Chromatographic techniques are the cornerstone of purity analysis, separating the main compound from starting materials, byproducts, and degradation products.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of EDPC.[7][15]

-

Rationale: HPLC offers high resolution and sensitivity for separating non-volatile and thermally labile compounds like EDPC. A reversed-phase method is typically employed.

-

Self-Validation: A robust HPLC method should demonstrate specificity (ability to resolve the main peak from impurities), linearity, accuracy, and precision.

-

HPLC Purity Analysis Workflow

Caption: General workflow for HPLC purity analysis of EDPC.

Experimental Protocol: Titrimetric Analysis for Purity

Due to its reactive acyl chloride group, simple and rapid titrimetric methods can be employed for quantitative analysis, especially in process control where speed is critical.

-

Principle: The acyl chloride group reacts quantitatively with a nucleophile. One method involves hydrolysis with a known excess of standard alkali solution, followed by back-titration of the unreacted alkali with a standard acid.

-

Procedure (Alkaline Hydrolysis and Back-Titration): a. Accurately weigh approximately 1g of the EDPC sample into a flask. b. Add a known excess volume of a standardized sodium hydroxide solution. c. Allow the hydrolysis reaction to proceed to completion (e.g., by refluxing for a set period). d. After cooling, add a suitable indicator (e.g., phenolphthalein). e. Titrate the excess sodium hydroxide with a standardized hydrochloric acid solution until the endpoint is reached. f. A blank titration (without the EDPC sample) must be performed in parallel.

-

Calculation: The amount of sodium hydroxide consumed by the EDPC is determined by the difference between the blank and the sample titrations, allowing for the calculation of the compound's purity.

Safety and Handling

EDPC is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Hazards: It is classified as corrosive and can cause severe skin burns and eye damage.[8][16] It is also moisture-sensitive and can decompose upon contact with water.[7][12][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[16]

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon).[14] Avoid inhalation of dust and contact with skin and eyes.[16] Ensure adequate ventilation.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place, typically under refrigeration (2-8°C).[14]

Conclusion

The comprehensive characterization of 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl chloride (CAS No. 59703-00-3) is a critical, multi-step process that underpins its effective use in pharmaceutical manufacturing. A combination of spectroscopic techniques (NMR, IR, MS) for structural elucidation and chromatographic (HPLC) and titrimetric methods for purity assessment provides a robust quality control framework. Adherence to strict safety and handling protocols is essential due to the compound's corrosive and reactive nature. This integrated analytical approach ensures that EDPC meets the stringent quality standards required for the synthesis of life-saving antibiotics.

References

-

PubChem. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride. National Center for Biotechnology Information. [Link]

- Google Patents. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)

-

Ningbo Inno Pharmchem Co.,Ltd. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride: A Versatile Building Block in Organic Synthesis. [Link]

- Unknown Source. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride. [No valid URL provided]

- Unknown Source. 4-Ethyl-2,3-dioxo-1-piperazine Carbonyl Chloride CAS 59703-00-3. [No valid URL provided]

-

Medical Chem (Yancheng) Manuf. Co., Ltd. China 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride. [Link]

- Unknown Source. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride CAS:59703-00-3. [No valid URL provided]

-

AccelaChemBio. 123506-65-0, 6-Methoxy-5-methylpyridine-2-carbaldehyde. [Link]

-

AccelaChemBio. dec-9-en-1-amine hydrochloride. [Link]

- Unknown Source. 6-Methoxy-5-methylpicolinaldehyde. [No valid URL provided]

Sources

- 1. CAS 123506-65-0: 6-Methoxy-5-methyl-2-pyridinecarboxaldehy… [cymitquimica.com]

- 2. 123506-65-0,6-Methoxy-5-methylpyridine-2-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 54221-96-4 | 6-Methoxypicolinaldehyde | Aldehydes | Ambeed.com [ambeed.com]

- 4. 1451042-69-5,dec-9-en-1-amine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]

- 7. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride [chinahutu.com]

- 8. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. nbinno.com [nbinno.com]

- 12. 4-Ethyl-2,3-dioxo-1-piperazine Carbonyl Chloride CAS 59703-00-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 13. echemi.com [echemi.com]

- 14. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride | 59703-00-3 [chemicalbook.com]

- 15. China 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride - Medical Chem (Yancheng) Manuf. Co., Ltd. [sunsirs.com]

- 16. biosynth.com [biosynth.com]

An In-depth Technical Guide to 6-Methoxy-5-methylnicotinaldehyde: A Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1] Its derivatives are prized for their ability to engage in a variety of biological interactions, serving as versatile pharmacophores in drug design.[1] This guide provides a detailed technical overview of 6-Methoxy-5-methylnicotinaldehyde , a substituted pyridine derivative of significant interest as a synthetic intermediate in the development of novel pharmaceuticals and agrochemicals.[2][3] While not as widely documented as some commodity pyridines, its unique substitution pattern offers a valuable platform for creating structurally complex and biologically active molecules.

This document will delve into the nomenclature, physicochemical properties, synthesis, and potential applications of this compound, providing field-proven insights and detailed experimental protocols to support researchers in their work.

Compound Identification and Nomenclature

The nomenclature of substituted pyridines can be complex, leading to multiple names for the same molecule. For the topic of this guide, clarity on its identity is paramount.

IUPAC Name and Synonyms

The formally accepted IUPAC name for the compound is 6-methoxy-5-methylpyridine-2-carbaldehyde .[4] However, it is frequently encountered in chemical literature and supplier catalogs under several synonyms. Understanding these is crucial for effective literature and database searches.

| Identifier | Value |

| IUPAC Name | 6-methoxy-5-methylpyridine-2-carbaldehyde |

| Primary Synonym | 6-Methoxy-5-methyl-2-pyridinecarboxaldehyde[2] |

| Other Synonym | 6-Methoxy-5-methylpicolinaldehyde |

| CAS Number | 123506-65-0[2] |

Chemical Structure and Key Features

The structure consists of a pyridine ring substituted at three positions, which imparts specific chemical properties.

Caption: Structure of 6-methoxy-5-methylpyridine-2-carbaldehyde.

The key functional groups are:

-

Pyridine Ring: A nitrogen-containing aromatic heterocycle that is a weak base and can be involved in various coupling reactions.

-

Aldehyde Group (-CHO) at C2: A reactive site for nucleophilic addition, condensation reactions, and oxidation to a carboxylic acid.

-

Methoxy Group (-OCH₃) at C6: An electron-donating group that can influence the reactivity of the pyridine ring.

-

Methyl Group (-CH₃) at C5: A small alkyl group that can impact steric interactions and lipophilicity.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Value / Expected Value | Reference/Basis |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | Not reported; likely a low-melting solid | Analogous to 6-Methyl-2-pyridinecarboxaldehyde (mp 31-33 °C)[4] |

| Boiling Point | Not reported; expected to be >200 °C at atm. pressure | Extrapolation from similar structures |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General property of similar organic compounds |

Spectroscopic Characterization

For unambiguous identification, a combination of spectroscopic methods is essential. Below are the expected spectral features:

-

¹H NMR:

-

Aldehyde proton (CHO): A singlet between δ 9.8-10.2 ppm.

-

Aromatic protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at C3 and C4 of the pyridine ring.

-

Methoxy protons (OCH₃): A singlet around δ 3.9-4.1 ppm.

-

Methyl protons (CH₃): A singlet around δ 2.2-2.4 ppm.

-

-

¹³C NMR:

-

Aldehyde carbon (C=O): A signal in the range of δ 190-195 ppm.

-

Aromatic carbons: Signals between δ 110-165 ppm.

-

Methoxy carbon (OCH₃): A signal around δ 55-60 ppm.

-

Methyl carbon (CH₃): A signal around δ 15-20 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O stretch (aldehyde): A strong, sharp peak around 1700-1710 cm⁻¹.

-

C-O stretch (methoxy): A peak in the region of 1250-1200 cm⁻¹.

-

Aromatic C=C and C=N stretches: Multiple peaks in the 1600-1400 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): An exact mass peak corresponding to the molecular formula C₈H₉NO₂.

-

Synthesis Methodologies

There is no single, standardized published procedure for the synthesis of 6-methoxy-5-methylpyridine-2-carbaldehyde. However, based on established transformations of pyridine derivatives, two primary synthetic routes are proposed. The choice between these methods depends on the availability of starting materials, scalability, and tolerance to specific reaction conditions.

Proposed Synthetic Workflow

Caption: Proposed synthetic routes to the target compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for structurally similar compounds and represent viable methods for laboratory-scale synthesis.

Route A: Oxidation of the Corresponding 2-Methyl Pyridine

This classical approach involves the selective oxidation of a methyl group at the C2 position of the pyridine ring. Selenium dioxide (SeO₂) is a common reagent for this transformation.

Step-by-step Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 6-methoxy-2,5-dimethylpyridine (1 equivalent) and a solvent such as dioxane or toluene.

-

Reagent Addition: Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.

-

Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to 24 hours.

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. Filter off the black selenium precipitate through a pad of celite, washing the filter cake with the reaction solvent.

-

Extraction: Combine the filtrate and washes. The solvent can be removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the final product.

Trustworthiness Note: The success of this reaction is highly dependent on the selective oxidation of the C2-methyl group over the C5-methyl group. The C2 position is activated by the adjacent nitrogen atom, which generally favors its oxidation.

Route B: Formylation via Halogen-Lithium Exchange

This method is a powerful tool for introducing an aldehyde group onto an aromatic ring. It involves a halogen-lithium exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[6]

Step-by-step Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-bromo-6-methoxy-5-methylpyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5-2.0 equivalents) dropwise to the reaction mixture. Continue stirring at -78 °C for another 1-2 hours.

-

Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude aldehyde should be purified by silica gel column chromatography.

Expertise Insight: This method requires strict anhydrous and anaerobic conditions due to the high reactivity of n-BuLi. The low temperature is critical to prevent side reactions. This route often provides cleaner products and higher yields compared to oxidation methods if the starting bromo-pyridine is readily available.

Role in Drug Discovery and Development

While direct biological activity data for 6-methoxy-5-methylnicotinaldehyde is limited, its value lies in its role as a versatile heterocyclic building block. The pyridine core is a privileged structure in medicinal chemistry, and its strategic functionalization is a key aspect of drug design.[1][7]

A Scaffold for Bioactive Molecules

The aldehyde functional group is a synthetic linchpin, allowing for a multitude of subsequent chemical transformations to build molecular complexity.

Caption: Synthetic utility of the aldehyde group.

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN) yields substituted aminomethyl-pyridines, a common motif in bioactive compounds.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These allow for the formation of carbon-carbon double bonds, enabling the synthesis of complex side chains.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (nicotinic acid derivative), which can then be converted to esters or amides.

-

Condensation Reactions: Condensation with active methylene compounds can lead to the formation of new ring systems, creating fused heterocyclic structures.

Influence of Substituents on Pharmacological Properties

The methoxy and methyl groups on the pyridine ring are not merely passive substituents. They play a crucial role in modulating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the final drug molecule.

-

The Methoxy Group: Often introduced to improve metabolic stability by blocking potential sites of oxidation. It can also act as a hydrogen bond acceptor, enhancing binding affinity to biological targets.

-

The Methyl Group: Can increase lipophilicity, which may improve membrane permeability. It can also provide beneficial steric interactions within a protein's binding pocket.

Derivatives of substituted pyridines have shown a wide range of biological activities, including antibacterial, antifungal, and antiviral properties, underscoring the importance of this scaffold in the search for new therapeutic agents.[7]

Safety and Handling

-

Causes skin irritation (H315) [4]

-

Causes serious eye irritation (H319) [4]

-

May cause respiratory irritation (H335) [4]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Methoxy-5-methylnicotinaldehyde, or 6-methoxy-5-methylpyridine-2-carbaldehyde, represents a valuable and strategically functionalized building block for drug discovery and development. While not a widely commercialized compound itself, its utility lies in the potential to synthesize a diverse array of more complex molecules. Its reactive aldehyde handle, combined with the modulating effects of the methoxy and methyl substituents, makes it an attractive starting point for the synthesis of novel therapeutic and agrochemical agents. The synthetic routes and characterization data outlined in this guide provide a solid foundation for researchers to incorporate this versatile intermediate into their discovery programs. As with all research chemicals, it should be handled with appropriate care and safety precautions.

References

- CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde - Google P

- RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones...

-

6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 - PubChem. (URL: [Link])

- US2749351A - Process for the production of pyridine aldehydes and pyridoines - Google P

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (URL: [Link])

-

123506-65-0,6-Methoxy-5-methylpyridine-2-carbaldehyde-AccelaChem|AccelaChemBio. (URL: [Link])

- EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google P

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold - ResearchGate. (URL: [Link])

-

Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. (URL: [Link])

-

Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. | Request PDF - ResearchGate. (URL: [Link])

-

6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576 - PubChem. (URL: [Link])

-

6-Methoxyharman - Wikipedia. (URL: [Link])

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (URL: [Link])

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (URL: [Link])

- JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine - Google P

-

Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity - MDPI. (URL: [Link])

- WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)

-

6-Methoxy-2,5-dimethyloxane-2-carbaldehyde | C9H16O3 | CID 130024941 - PubChem. (URL: [Link])

-

1451042-69-5,dec-9-en-1-amine hydrochloride-AccelaChem|AccelaChemBio. (URL: [Link])

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 123506-65-0: 6-Methoxy-5-methyl-2-pyridinecarboxaldehy… [cymitquimica.com]

- 3. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 4. 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 123506-65-0,6-Methoxy-5-methylpyridine-2-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

The Strategic Utility of 6-Methoxy-5-methylnicotinaldehyde in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines hold a privileged position due to their prevalence in numerous biologically active compounds. This guide focuses on a particularly valuable, yet underexplored, building block: 6-Methoxy-5-methylnicotinaldehyde . We will delve into its synthetic utility, key chemical transformations, and its role in the generation of potent and selective drug candidates, providing a comprehensive resource for medicinal chemists and drug development professionals.

The 6-Methoxy-5-methylpyridine Core: A Scaffold with Intrinsic Potential

The 6-methoxy-5-methylnicotinaldehyde scaffold is more than a simple aromatic aldehyde. The specific substitution pattern on the pyridine ring imparts a unique combination of electronic and steric properties that are highly advantageous for molecular recognition by biological targets.

-

The 6-Methoxy Group: This electron-donating group influences the electron density of the pyridine ring, modulating its reactivity and potential for hydrogen bonding. The methoxy group can act as a hydrogen bond acceptor, a crucial interaction for anchoring a molecule within a protein's binding site. Its presence can also enhance metabolic stability by blocking a potential site of oxidation.[1]

-

The 5-Methyl Group: The methyl group at the 5-position provides a steric handle that can be exploited to achieve selectivity for a particular biological target. This seemingly minor addition can create favorable van der Waals interactions or, conversely, prevent binding to off-target proteins with smaller binding pockets, thereby reducing side effects.

-

The 3-Aldehyde Functionality: The aldehyde group is a versatile chemical handle that serves as a gateway for a multitude of chemical transformations. It allows for the introduction of diverse functional groups and the construction of more complex molecular architectures, which is essential for exploring the structure-activity relationship (SAR) of a compound series.

Key Synthetic Transformations: From Aldehyde to Bioactive Amide

A primary and highly effective strategy for leveraging the 6-methoxy-5-methylnicotinaldehyde scaffold in drug discovery is its conversion to a nicotinic acid derivative, followed by amide bond formation. This two-step process transforms the reactive aldehyde into a stable and versatile carboxylic acid, which can then be coupled with a wide array of amines to generate a library of potential drug candidates.

Step 1: Oxidation of 6-Methoxy-5-methylnicotinaldehyde to 6-Methoxy-5-methylnicotinic Acid

The oxidation of the aldehyde to a carboxylic acid is a fundamental and critical transformation. The choice of oxidant and reaction conditions is crucial to ensure a high yield and purity of the desired nicotinic acid, which is a more stable and versatile intermediate for subsequent reactions.

A reliable and efficient method for this oxidation is the use of potassium permanganate (KMnO₄) in an aqueous solution. This method is well-established for the oxidation of substituted pyridines.[2][3]

Conceptual Workflow for Oxidation:

Caption: Oxidation of 6-Methoxy-5-methylnicotinaldehyde to its corresponding carboxylic acid.

Detailed Experimental Protocol: Oxidation with Potassium Permanganate

-

Materials:

-

6-Methoxy-5-methylnicotinaldehyde

-

Potassium permanganate (KMnO₄)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium sulfite (for quenching)

-

-

Procedure:

-

Dissolve 6-methoxy-5-methylnicotinaldehyde in water in a reaction vessel equipped with a stirrer and a thermometer.

-

Slowly add a solution of potassium permanganate in water to the reaction mixture, maintaining the temperature between 25-35°C. The addition should be controlled to prevent a rapid exotherm.

-

After the addition is complete, continue stirring the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the excess potassium permanganate by the slow addition of sodium sulfite until the purple color disappears.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Cool the filtrate in an ice bath and acidify with concentrated HCl to a pH of approximately 3.

-

The desired 6-methoxy-5-methylnicotinic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure product.

-

Rationale for Experimental Choices: The use of water as a solvent makes this a relatively green and cost-effective process. Controlling the temperature during the addition of KMnO₄ is critical to prevent side reactions and ensure a high yield of the desired product. The final acidification step is necessary to protonate the carboxylate and induce precipitation of the carboxylic acid.

Step 2: Amide Coupling to Synthesize Bioactive Nicotinamides

With the 6-methoxy-5-methylnicotinic acid in hand, the next step is the formation of an amide bond with a suitable amine partner. Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide group is a key structural feature in a vast number of drugs.[4] The choice of the amine component is dictated by the specific biological target and the desired pharmacological properties.

A widely used and highly efficient method for amide coupling is the use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[2]

Conceptual Workflow for Amide Coupling:

Sources

The Modern Alchemist's Guide to Unveiling Novel Pyridine Aldehydes: From In Silico Design to Benchtop Realization

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Foreword: The Enduring Potency of a Privileged Scaffold

The pyridine ring, a simple six-membered aromatic heterocycle, has proven to be a cornerstone of medicinal chemistry and drug discovery.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have cemented its status as a "privileged scaffold," a molecular framework that is a recurring motif in a multitude of approved drugs.[1][2] Among the vast chemical space of pyridine derivatives, pyridine aldehydes represent a particularly versatile and reactive class of compounds, serving as crucial intermediates in the synthesis of complex molecular architectures with significant biological activity.[3] This guide provides a comprehensive technical overview of the modern strategies employed in the discovery and isolation of novel pyridine aldehydes, moving beyond a mere recitation of protocols to delve into the rationale behind the experimental choices that drive successful research and development in this dynamic field.

Part 1: The Genesis of Discovery: Modern Strategies for Identifying Novel Pyridine Aldehyde Scaffolds

The journey to a novel pyridine aldehyde begins not at the lab bench, but often in the realm of computational chemistry and high-throughput screening. These modern discovery engines allow for the rapid exploration of vast chemical spaces to identify promising starting points for synthesis.

In Silico Discovery: Virtual Screening and Rational Design

The advent of powerful computational tools has revolutionized the initial stages of drug discovery.[4] Virtual screening allows for the rapid, cost-effective assessment of large compound libraries against a biological target of interest.[5]

The Causality Behind the Choice: This approach is particularly valuable when a specific protein target has been identified and its three-dimensional structure is known. By understanding the binding site, researchers can computationally "dock" virtual libraries of pyridine aldehydes to predict their binding affinity and pose.[5] This rational, structure-based design significantly narrows the field of potential candidates, focusing synthetic efforts on molecules with a higher probability of success.

Experimental Protocol: A Typical Virtual Screening Workflow for Pyridine Aldehyde Inhibitors

-

Target Preparation:

-

Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges. This is a critical step to ensure the accuracy of the docking simulation.

-

-

Ligand Library Preparation:

-

Assemble a virtual library of pyridine aldehydes. This can be a commercial library or a custom-designed library based on known bioactive scaffolds.

-

Generate 3D conformations for each ligand and assign appropriate protonation states and charges.

-

-

Molecular Docking:

-

Utilize docking software (e.g., AutoDock Vina, PyRx) to predict the binding mode and affinity of each pyridine aldehyde in the active site of the target protein.[6]

-

The software employs scoring functions to rank the compounds based on their predicted binding energy.

-

-

Hit Selection and Filtering:

-

Analyze the docking results, prioritizing compounds with favorable binding energies and interactions with key residues in the active site.

-

Apply ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) filters to eliminate compounds with predicted poor pharmacokinetic properties.[5]

-

}

Virtual Screening Workflow for Pyridine Aldehydes.

High-Throughput Screening (HTS): An Empirical Approach

In contrast to the targeted nature of virtual screening, high-throughput screening (HTS) is an empirical method that involves the rapid, automated testing of large chemical libraries against a biological target or in a cell-based assay.[7]

The Causality Behind the Choice: HTS is the preferred method when the specific molecular target is unknown or when a phenotypic screen (measuring a cellular response) is desired.[8] This approach casts a wide net, allowing for the discovery of novel pyridine aldehyde chemotypes that may not have been predicted by computational methods.

Experimental Protocol: A Generalized High-Throughput Screening Campaign

-

Assay Development:

-

Develop a robust and miniaturized assay (typically in 384- or 1536-well plates) that is sensitive, reproducible, and has a clear readout (e.g., fluorescence, luminescence, absorbance).

-

Validate the assay with known positive and negative controls to establish its dynamic range and statistical significance (e.g., Z'-factor).

-

-

Library Screening:

-

Screen a large library of compounds (often tens of thousands to millions) at a single concentration.[7]

-

Automated liquid handling systems are used to dispense reagents and compounds with high precision.

-

-

Hit Identification:

-

Identify "hits" as compounds that produce a signal above a predefined threshold.

-

-

Hit Confirmation and Triage:

-

Retest the initial hits to confirm their activity and eliminate false positives.

-

Perform dose-response experiments to determine the potency (e.g., IC50 or EC50) of the confirmed hits.

-

Conduct initial structure-activity relationship (SAR) analysis to group hits into chemical series.[9]

-

}

High-Throughput Screening Workflow.

Part 2: From Concept to Reality: Synthesis and Isolation of Novel Pyridine Aldehydes

Once promising candidates have been identified, the focus shifts to the laboratory for their chemical synthesis and purification. The choice of synthetic route and isolation method is critical for obtaining the target pyridine aldehyde in high purity and yield.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of polysubstituted pyridines can be broadly categorized into classical cyclization strategies and modern cross-coupling methods.[10]

2.1.1 Classical Cyclization Reactions

These methods involve the construction of the pyridine ring from acyclic precursors.

-

Hantzsch Pyridine Synthesis: A multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[10] The initial product is a dihydropyridine, which is then oxidized to the aromatic pyridine.

The Causality Behind the Choice: The Hantzsch synthesis is a robust and reliable method for preparing symmetrically substituted pyridines from simple starting materials.[10]

Experimental Protocol: Hantzsch Synthesis of a Substituted Pyridine

-

1,4-Dihydropyridine Synthesis:

-

A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours.[10]

-

Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

-

Aromatization:

-

The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL).

-

A solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring.[10]

-

The mixture is heated at 80°C for 1 hour, then cooled and poured into ice water. The product is isolated by filtration or extraction.

-

-

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a base.

The Causality Behind the Choice: The Kröhnke synthesis offers a high degree of flexibility in the substitution pattern of the resulting pyridine.

2.1.2 Modern Synthetic Methodologies

Recent advances in organic synthesis have provided a plethora of new methods for constructing the pyridine ring, often with improved efficiency and functional group tolerance.

-

Transition-Metal Catalyzed Cyclizations: Various transition metals, including palladium, copper, and rhodium, can catalyze the cyclization of acyclic precursors to form pyridines.[11]

-

Multi-component Reactions under Green Conditions: The development of one-pot, multi-component reactions using environmentally benign catalysts and solvent-free conditions is a significant advancement in pyridine synthesis.[12]

Isolation and Purification: The Art of Separation

The isolation and purification of the target pyridine aldehyde from the reaction mixture is a critical step to ensure its suitability for further biological testing.

The Causality Behind the Choice: The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present. The basic nature of the pyridine ring can sometimes lead to challenges in purification, such as peak tailing in chromatography.[13]

Table 1: Comparison of Purification Techniques for Pyridine Aldehydes

| Purification Method | Principle | Advantages | Disadvantages |

| Distillation | Separation based on differences in boiling points. | Effective for large-scale purification of volatile compounds. | Not suitable for non-volatile or thermally unstable compounds. |

| Crystallization | Separation based on differences in solubility. | Can provide highly pure crystalline material. | Requires a suitable solvent system; can be time-consuming. |

| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase. | Versatile, widely applicable, and can handle a range of sample sizes. | Can be time-consuming and solvent-intensive. Basic compounds may streak on silica gel.[13] |

| High-Performance Liquid Chromatography (HPLC) | High-resolution chromatographic separation. | Provides high purity; suitable for small-scale purification and analysis. | Expensive equipment and solvents; limited sample capacity. |

Experimental Protocol: Troubleshooting Flash Chromatography of a Basic Pyridine Aldehyde

-

Problem: The target pyridine aldehyde streaks or "tails" on a silica gel column, leading to poor separation.

-

Rationale: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to elute slowly and as a broad band.[13]

-

Solution:

-

Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia, to the mobile phase.[13] This will neutralize the acidic sites on the silica gel, reducing the interaction with the basic pyridine aldehyde and improving the peak shape.

-

Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a reversed-phase (e.g., C18) column for highly polar compounds.[13]

-

}

Decision Tree for Pyridine Aldehyde Purification.

Part 3: Unveiling the Molecular Identity: Characterization of Novel Pyridine Aldehydes

Once a novel pyridine aldehyde has been synthesized and purified, its chemical structure must be unambiguously confirmed. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Characterization: The Molecular Fingerprint

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms in the molecule. For pyridine aldehydes, the aldehydic proton typically appears as a singlet in the downfield region of the ¹H NMR spectrum (around 9-10 ppm).[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The carbonyl group of the aldehyde gives rise to a strong, characteristic absorption in the range of 1680-1740 cm⁻¹.[15]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.[16]

Table 2: Characteristic Spectroscopic Data for a Hypothetical Novel Pyridine Aldehyde

| Spectroscopic Technique | Characteristic Signal | Interpretation |

| ¹H NMR | δ 9.95 (s, 1H) | Aldehydic proton |

| δ 7.5-8.8 (m, 3H) | Protons on the pyridine ring | |

| ¹³C NMR | δ 192.5 | Aldehydic carbonyl carbon[15] |

| δ 120-155 | Carbons of the pyridine ring | |

| IR | 1705 cm⁻¹ | C=O stretch of the aldehyde |

| HRMS | m/z [M+H]⁺ calculated | Confirms the molecular formula |

Conclusion: The Path Forward

The discovery and isolation of novel pyridine aldehydes is a multifaceted process that requires a synergistic interplay between computational design, high-throughput screening, creative synthetic chemistry, and meticulous purification and characterization. This guide has provided a framework for navigating this complex landscape, emphasizing the importance of understanding the underlying principles that guide experimental choices. As our understanding of biology and chemistry continues to deepen, the pyridine aldehyde scaffold will undoubtedly remain a fertile ground for the discovery of new medicines and research tools that will shape the future of science.

References

-

Prathipati, J., & Sanasi, P. D. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry, 34(8), 1937-1942. [Link]

-

Kornfilt, D. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois. [Link]

- CN106518753A - Preparation method for 4-pyridinecarboxaldehyde. (2017).

-

Alvarez, C. M., García-Rodríguez, R., & Miguel, D. (2016). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, 45(1), 124-134. [Link]

-

Luo, C., & Chao, Z. (2015). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. RSC Advances, 5(67), 54090-54101. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

- Bleicher, K. H., Böhm, H. J., Müller, K., & Alanine, A. I. (2003). Hit and lead generation: beyond high-throughput screening. Nature reviews Drug discovery, 2(5), 369-378.

-

Makhoba, X. H., & Singh, M. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 27(13), 4256. [Link]

-

Inglese, J., Auld, D. S., Jadhav, A., Johnson, R. L., Simeonov, A., & Yasgar, A. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(32), 11473-11478. [Link]

- Wilbert, G., Scarano, L., & Duesel, B. F. (1966). U.S. Patent No. 3,274,206. Washington, DC: U.S.

-

Seliem, M. A., El-Awady, R., El-Gohary, N. S., & El-Sayed, M. A. A. (2021). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 64(14), 10145-10161. [Link]

-

Reddy, P. S., & Reddy, G. B. (2021). Virtual Screening for Identification of Pyridines and Pyrimidines as Potent CDK9 Inhibitors. International Journal for Modern Trends in Science and Technology, 7(06), 114-121. [Link]

-

Soderberg, T. (2022). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. LibreTexts. [Link]

-

Bleicher, K. H. (2016). Hit-to-lead in drug discovery. Drug Target Review. [Link]

-

Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107. [Link]

-

Alvarez, C. M., García-Rodríguez, R., & Miguel, D. (2016). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, 45(1), 124-134. [Link]

-

Serban, G., Shigeta, Y., Nishioka, H., Abe, H., Takeuchi, Y., & Harayama, T. (2007). Synthetic Studies of Substituted Pyridine Aldehydes as Intermediates for the Synthesis of Toddaquinoline, Its Derivatives and Other Natural Products. Heterocycles, 71(7), 1623. [Link]

-

Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Asiri, A. M., & Khan, S. A. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of Saudi Chemical Society, 21(1), 113-118. [Link]

-

Molecules. (n.d.). Special Issue : Combinatorial, Computational and High Throughput Screening for Bioactive/Lead Finding from Nature/Synthesis. MDPI. [Link]

-

Abdel-Raheem, S. A. A., Kamal El-Dean, A. M., Hassanien, R., El-Sayed, M. E. A., Sayed, M., & Abd-Ella, A. A. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Current Chemistry Letters, 10(3), 255-260. [Link]

-

Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. [Link]

-

Elkamhawy, A., Roh, E. J., & Lee, K. T. (2021). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry, 12(9), 1541-1555. [Link]

-

de Andrade, G. G., de Souza, M. V. N., & da Silva, F. de C. (2018). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Journal of the Brazilian Chemical Society, 29(10), 2043-2060. [Link]

- CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde. (2017).

-

Wang, Y., Lott, B. L., Zimmermann, M. T., Jernigan, R. L., & Wang, Y. (2012). From hit identification to lead optimization and candidate selection. SAR and QSAR methods are essential elements of this process. Journal of computer-aided molecular design, 26(1), 1-2. [Link]

-

Ali, H. I., & El-Shorbagi, A. N. (2014). Virtual screening of novel compounds as potential ERα inhibitors. Journal of Taibah University for Science, 8(3), 221-230. [Link]

-

Hill, N. J., & Yacobucci, M. J. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4165-4171. [Link]

-

Devlin, J. P. (Ed.). (1997). High Throughput Screening: The Discovery of Bioactive Substances. CRC press. [Link]

-

Baran, P. (2020, April 9). Heterocyclic Chemistry @Scripps: Lecture 1 [Video]. YouTube. [Link]

-

Shultz, M. D. (n.d.). Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. [Link]

-

JournalsPub. (n.d.). Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

-

Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. [Link]

-

Castellano, S. M., & Bothner-By, A. A. (1964). Pyridine Aldehydes and Ketones. The Journal of Chemical Physics, 41(12), 3863-3869. [Link]

-

Spivey, A. (n.d.). Heterocyclic Chemistry - TUTORIAL PROBLEMS – OUTLINE ANSWERS. Imperial College London. [Link]

-

Krimi, M., Khachroum, H., Abdelbaky, M. S. M., García-Granda, S., & Dammak, M. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. In Pyridine and Its Derivatives: Synthesis, Properties and Applications. IntechOpen. [Link]

-

Kumar, A., & Roy, K. (2020). Virtual Screening, Molecular Docking and QSAR Studies in Drug Discovery and Development Programme. Current Drug Discovery Technologies, 17(4), 461-471. [Link]

-

BioInfoQuant. (2024, February 18). Exploring Virtual Screening with PyRx for Drug Discovery | BioInfoQuant Tutorial [Video]. YouTube. [Link]

Sources

- 1. Design and synthesis of 5-aryl-pyridone-carboxamides as inhibitors of anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. jddtonline.info [jddtonline.info]

- 5. ijfmr.com [ijfmr.com]

- 6. youtube.com [youtube.com]

- 7. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journalspub.com [journalspub.com]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. benchchem.com [benchchem.com]

- 11. Pyridine synthesis [organic-chemistry.org]

- 12. asianpubs.org [asianpubs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. fiveable.me [fiveable.me]

A Theoretical Investigation of the Electronic Structure of 6-Methoxy-5-methylnicotinaldehyde: A Computational Chemistry Whitepaper

Abstract

6-Methoxy-5-methylnicotinaldehyde is a substituted pyridine derivative with potential applications as a versatile building block in the synthesis of novel pharmaceutical agents and functional organic materials. A thorough understanding of its electronic structure is paramount to predicting its reactivity, intermolecular interactions, and photophysical properties. This technical guide outlines a comprehensive theoretical framework for the investigation of 6-Methoxy-5-methylnicotinaldehyde's electronic properties using state-of-the-art computational methods. We provide a detailed rationale for the selected theoretical approaches, drawing parallels from studies on analogous molecular systems. Furthermore, this document presents detailed, step-by-step protocols for performing these calculations, aimed at researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Nicotinaldehydes

Substituted nicotin-aldehydes are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] The strategic placement of electron-donating and electron-withdrawing groups on the pyridine ring can modulate the electronic properties of the molecule, thereby influencing its biological activity and reactivity. 6-Methoxy-5-methylnicotinaldehyde, with its methoxy, methyl, and aldehyde substituents, presents an interesting case for studying the interplay of these electronic effects. A detailed understanding of its electronic structure can provide valuable insights for its application in medicinal chemistry and materials science.

Theoretical studies, particularly those employing quantum chemistry methods, have become indispensable tools for elucidating the electronic structure and properties of molecules.[2] Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) offer a balance of accuracy and computational efficiency for studying organic molecules.[3][4][5] This guide will detail a robust computational protocol for characterizing the electronic landscape of 6-Methoxy-5-methylnicotinaldehyde.

Proposed Computational Methodology

To ensure a comprehensive understanding of the electronic structure of 6-Methoxy-5-methylnicotinaldehyde, a multi-faceted computational approach is recommended. The following sections detail the proposed theoretical methods, which are based on established practices for similar heterocyclic systems.[6][7][8]

Geometry Optimization

The first and most crucial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

-

Methodology: Density Functional Theory (DFT) is the method of choice for this task. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to provide reliable results for a wide range of organic molecules.[6][9]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set provides a good balance between computational cost and accuracy, and the inclusion of diffuse (++) and polarization (d,p) functions is essential for accurately describing the electronic distribution in a molecule with heteroatoms and lone pairs.

-

Solvation Effects: To simulate a more realistic chemical environment, the influence of a solvent can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[4]

The successful completion of the geometry optimization will yield the minimum energy structure of 6-Methoxy-5-methylnicotinaldehyde, which will serve as the foundation for all subsequent calculations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

-

HOMO: The HOMO represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a greater electron-donating ability.

-

LUMO: The LUMO represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a greater electron-accepting ability.

-

HOMO-LUMO Gap: A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited.[4]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

-

Red Regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

-

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

-

Green Regions: Represent areas with a neutral electrostatic potential.

Simulation of Electronic Spectra